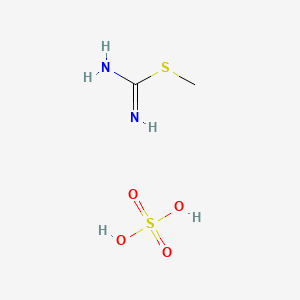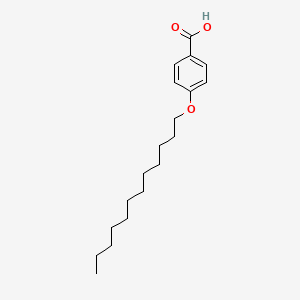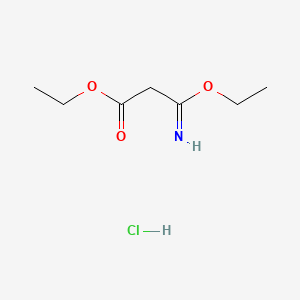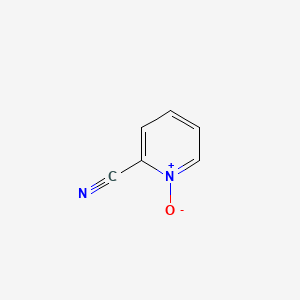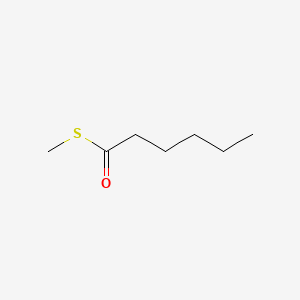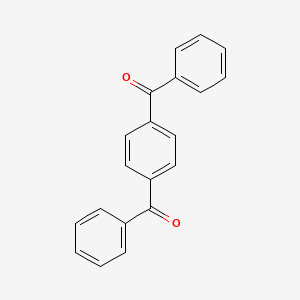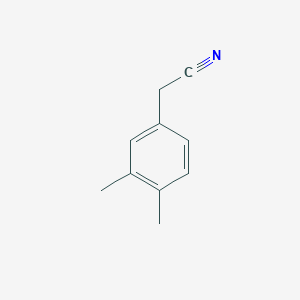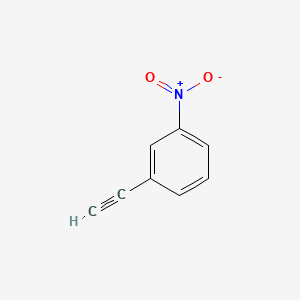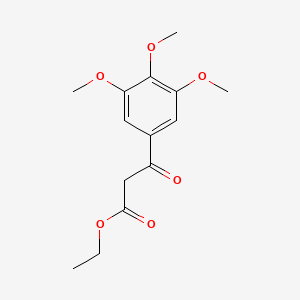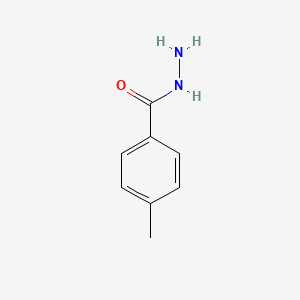
4-メチルベンゾヒドラジド
概要
説明
“PMID28454500-Compound-93”は、ハムナー研究所が開発した低分子医薬品です。 分子式はC8H10N2Oで、核内因子エリスロイド2関連因子2(Nrf2)経路の阻害効果で知られています 。 この化合物は、酸化ストレスや炎症に関連する様々な疾患、特にそれらに関連する疾患における潜在的な治療用途から注目されています .
科学的研究の応用
“PMID28454500-Compound-93” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular pathways, particularly those related to oxidative stress.
Medicine: Explored for its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
準備方法
合成経路および反応条件: “PMID28454500-Compound-93”の合成は、コア構造の調製から始まり、官能基の修飾が続くいくつかのステップで構成されています。 具体的な合成経路と反応条件は機密情報であり、特許や科学文献に詳細が記載されています .
工業的生産方法: “PMID28454500-Compound-93”の工業的生産は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成で行われます。 このプロセスには、医薬品基準を満たすための厳格な品質管理措置が含まれています .
化学反応の分析
反応の種類: “PMID28454500-Compound-93”は、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になります。
還元: また、還元されて還元誘導体になります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。 例えば、酸化によって酸素原子が追加された酸化誘導体が生成される可能性があり、還元によってより単純な水素化された形態が生成される可能性があります .
4. 科学研究への応用
“PMID28454500-Compound-93”は、次のような幅広い科学研究の応用を持っています。
化学: 反応機構と経路を研究するためのモデル化合物として使用されます。
生物学: 特に酸化ストレスに関連する細胞経路に対する効果について調査されています。
医学: がん、神経変性疾患、炎症性疾患などの病気に対する潜在的な治療用途について研究されています。
作用機序
“PMID28454500-Compound-93”の作用機序は、核内因子エリスロイド2関連因子2(Nrf2)経路の阻害効果に関係しています。この経路は、酸化ストレスと炎症の調節において重要な役割を果たしています。 Nrf2を阻害することで、この化合物は抗酸化防御と炎症反応に関与する遺伝子の発現を調節することができます 。 関与する分子標的と経路には、化合物がNrf2タンパク質の特定の部位に結合し、その結果、阻害され、その後の下流効果が発生することが含まれます .
6. 類似の化合物との比較
“PMID28454500-Compound-93”は、Nrf2経路に対する特異的な阻害効果において独特です。類似の化合物には、次のようなものがあります。
オマベロキソロン: フリードライヒ失調症の治療に用いられる別のNrf2阻害剤.
ABT-RTA-408: 非小細胞肺がんの治療における可能性について調査されています.
CXA10: 肺動脈性高血圧症に対する効果について調査されています.
これらの化合物は、類似の作用機序を共有していますが、特定の化学構造と治療用途が異なり、"PMID28454500-Compound-93"の独自性を強調しています .
類似化合物との比較
“PMID28454500-Compound-93” is unique in its specific inhibitory effects on the Nrf2 pathway. Similar compounds include:
Omaveloxolone: Another Nrf2 inhibitor used in the treatment of Friedreich’s ataxia.
ABT-RTA-408: Investigated for its potential in treating non-small-cell lung cancer.
CXA10: Explored for its effects on pulmonary arterial hypertension.
These compounds share similar mechanisms of action but differ in their specific chemical structures and therapeutic applications, highlighting the uniqueness of "PMID28454500-Compound-93" .
特性
IUPAC Name |
4-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFVZXOPRXMVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189756 | |
| Record name | p-Toluohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3619-22-5 | |
| Record name | 4-Methylbenzohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3619-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003619225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluoylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Toluohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-toluohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLUOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M48968U0YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methylbenzohydrazide?
A1: The molecular formula of 4-Methylbenzohydrazide is C8H10N2O, and its molecular weight is 150.176 g/mol.
Q2: What are the common spectroscopic techniques used to characterize 4-Methylbenzohydrazide derivatives?
A2: Researchers frequently employ techniques like Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry to characterize these compounds. [, , , , ]
Q3: How are 4-Methylbenzohydrazide derivatives typically synthesized?
A3: A common synthesis route involves reacting 4-Methylbenzohydrazide with various aldehydes or ketones to form hydrazone derivatives. [, , , , , , , , , , , , , , , , ] These reactions often utilize mild conditions and are generally high-yielding.
Q4: What are the primary biological activities reported for 4-Methylbenzohydrazide derivatives?
A4: Research indicates potential antibacterial [, , , ], anticancer [, ], and urease inhibitory [, ] activities.
Q5: How does the structure of 4-Methylbenzohydrazide derivatives influence their antibacterial activity?
A5: Studies show that incorporating specific substituents, such as bromine, into the benzene ring of the hydrazone derivatives can enhance antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. []
Q6: What structural features contribute to the anticancer potential of some 4-Methylbenzohydrazide derivatives?
A6: The presence of maleimide-succinimide moieties in certain 4-Methylbenzohydrazide derivatives has been linked to increased cytotoxicity against breast cancer cells (MCF-7). []
Q7: Can you elaborate on the urease inhibitory activity of 4-Methylbenzohydrazide derivatives?
A7: Specific derivatives, particularly those complexed with oxidovanadium(V) and incorporating benzohydroxamate ligands, have demonstrated notable urease inhibition properties. []
Q8: How is computational chemistry employed in research related to 4-Methylbenzohydrazide derivatives?
A8: Researchers utilize molecular docking studies to predict the binding affinities and interactions of these compounds with target proteins, such as AKT1 and CDK2, which are relevant in cancer development. [] Additionally, density functional theory (DFT) calculations help understand the electronic properties and reactivity of these molecules. []
Q9: Are there any established QSAR models for predicting the activity of 4-Methylbenzohydrazide derivatives?
A9: While specific QSAR models may not be extensively documented, structure-activity relationship studies highlight the impact of substituents on biological activity, guiding the design of new derivatives with potentially improved efficacy. [, , ]
Q10: What is the significance of determining the crystal structures of 4-Methylbenzohydrazide derivatives?
A10: Crystal structure analysis through single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and dihedral angles. [, , , , , , , , , , , , , , , ] This information is crucial for understanding molecular recognition, intermolecular interactions, and the influence of structural features on biological activity.
Q11: What types of intermolecular interactions are commonly observed in crystal structures of 4-Methylbenzohydrazide derivatives?
A11: Crystal structures often reveal the presence of hydrogen bonds, including N—H⋯O and O—H⋯O interactions, as well as π···π stacking interactions between aromatic rings. [, , , , , , , , , , , , , , ] These interactions contribute to the stability and packing arrangements within the crystal lattice.
Q12: What is the significance of metal complexation with 4-Methylbenzohydrazide derivatives?
A12: 4-Methylbenzohydrazide derivatives can act as ligands, coordinating with metal ions like oxidovanadium(V), dioxomolybdenum(VI), and copper(II). [, , , , , ] These metal complexes often exhibit enhanced biological activities and catalytic properties compared to the free ligands.
Q13: What are the catalytic applications of 4-Methylbenzohydrazide-derived metal complexes?
A13: Metal complexes, particularly those containing oxidovanadium(V) or dioxomolybdenum(VI), have been investigated as catalysts for olefin epoxidation reactions. [, , ] These reactions are important for synthesizing valuable epoxides, which serve as intermediates in the production of various chemicals and materials.
Q14: Are there any specific examples of 4-Methylbenzohydrazide-derived complexes used in catalysis?
A14: Oxidovanadium(V) complexes derived from 4-Methylbenzohydrazide and acetohydroxamate ligands have been reported as effective catalysts for the epoxidation of olefins like cyclohexene. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


